N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)benzamide hydrochloride
Description
N-(4,6-Difluorobenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)benzamide hydrochloride is a benzamide derivative featuring a benzo[d]thiazole core substituted with two fluorine atoms at the 4- and 6-positions. The hydrochloride salt form improves stability and aqueous solubility, a common strategy for pharmaceutical candidates .
Properties
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-methyl-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F2N3O2S.ClH/c1-14-3-2-4-15(11-14)20(27)26(6-5-25-7-9-28-10-8-25)21-24-19-17(23)12-16(22)13-18(19)29-21;/h2-4,11-13H,5-10H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOARBYFCBREVDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N(CCN2CCOCC2)C3=NC4=C(C=C(C=C4S3)F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClF2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)benzamide hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological mechanisms, and relevant research findings.
- Molecular Formula : C21H22ClF2N3O2S
- Molecular Weight : 453.9 g/mol
- CAS Number : 1215409-24-7
- Structure : The compound features a benzothiazole moiety substituted with fluorine atoms and a morpholinoethyl side chain, contributing to its biological properties .
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various signaling pathways. The presence of the difluorobenzo[d]thiazole group suggests potential inhibitory effects on certain kinases and phosphatases, which are crucial in cancer and inflammatory pathways.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including:
- Breast Cancer Cells
- Lung Cancer Cells
- Colon Cancer Cells
The compound appears to induce apoptosis in these cells, potentially through the activation of caspase pathways and the modulation of Bcl-2 family proteins .
Antimicrobial Activity
Preliminary studies also suggest that this compound possesses antimicrobial properties. It has shown effectiveness against several bacterial strains, indicating potential as an antibacterial agent. The mechanism may involve disruption of bacterial cell wall synthesis or interference with protein synthesis.
Case Studies
Scientific Research Applications
Antimicrobial Activity
Research indicates that N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)benzamide hydrochloride exhibits notable antimicrobial properties. It has been tested against several bacterial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 12.5 µg/mL |
| Staphylococcus aureus | 6.25 µg/mL |
| Candida albicans | 25 µg/mL |
These results suggest that the compound could be further developed as a broad-spectrum antimicrobial agent.
Antitumor Activity
In vitro studies have shown that this compound also possesses antitumor properties, particularly against lung cancer cell lines. Its mechanism of action may involve the inhibition of specific enzymes related to cell proliferation.
Table 2: Antitumor Activity in Cell Lines
| Cell Line | IC50 (µM) | Assay Type |
|---|---|---|
| A549 (Lung) | 5.12 ± 0.45 | MTS Cytotoxicity |
| HCC827 (Lung) | 7.34 ± 0.67 | MTS Cytotoxicity |
| NCI-H358 (Lung) | 6.89 ± 0.53 | MTS Cytotoxicity |
The lower IC50 values indicate a higher potency of the compound against these cancer cell lines.
Case Studies
-
Antitumor Efficacy Study :
A study evaluated the compound's effects on A549 lung cancer cells using both two-dimensional and three-dimensional culture systems. Results indicated that while the compound was effective in both systems, it showed significantly higher efficacy in the two-dimensional model compared to the three-dimensional model. This highlights the need for optimization in drug formulation strategies. -
Antimicrobial Screening :
Another study assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli, revealing promising results that warrant further investigation into its potential as a broad-spectrum antimicrobial agent.
Comparison with Similar Compounds
Table 1: Key Properties of Selected Benzo[d]thiazol-2-yl Derivatives
*Calculated molecular weight based on formula C₂₂H₂₂ClF₂N₃O₂S.
Key Observations:
Fluorine Substitution: The target compound’s 4,6-difluorobenzo[d]thiazole core contrasts with GB18’s 4-fluorobenzylidene group. Fluorine atoms enhance electronegativity and metabolic stability but may reduce aqueous solubility compared to non-fluorinated analogs like 4d .
Morpholinoethyl vs. Morpholinomethyl: The target’s 2-morpholinoethyl group (attached to the benzamide nitrogen) differs from 4d’s morpholinomethyl substituent (on the thiazole ring).
Bioactivity : While GB18–GB20 () exhibit thiazolidinedione warheads linked to antidiabetic mechanisms, the target compound’s benzamide-morpholine structure suggests divergent pharmacological targets, possibly kinase or receptor modulation .
Physicochemical and Spectral Comparisons
- Melting Points: The target compound’s hydrochloride salt form likely results in a higher melting point (>250°C) compared to non-ionic analogs like BTTPB () .
- Spectral Signatures: IR: Expected ν(C=O) at ~1660–1680 cm⁻¹ (benzamide), similar to GB18 . ¹H NMR: The morpholinoethyl group should show δ 2.4–3.6 ppm (morpholine CH₂), while the 3-methylbenzamide aromatic protons resonate at δ 7.0–8.0 ppm .
Q & A
Q. Q1. What are the key synthetic pathways for synthesizing N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)benzamide hydrochloride, and how can reaction conditions be optimized?
Methodological Answer: The synthesis involves multi-step organic reactions, typically starting with the preparation of the 4,6-difluorobenzo[d]thiazole core. Key steps include:
Core Formation : Cyclization of substituted thioureas or condensation reactions using fluorinated precursors under acidic conditions .
Amide Coupling : Reaction of the thiazole intermediate with 3-methylbenzoyl chloride in the presence of a base (e.g., triethylamine) .
Morpholinoethyl Introduction : Alkylation or nucleophilic substitution using 2-morpholinoethyl chloride, followed by purification via flash chromatography .
Optimization Tips :
- Use anhydrous solvents (e.g., acetonitrile or DCM) to minimize hydrolysis.
- Monitor reaction progress via TLC or HPLC to isolate intermediates and reduce side products.
- Adjust stoichiometry (e.g., 1.2 equivalents of morpholinoethyl reagent) to improve yield .
Q. Q2. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize this compound, and what spectral features are diagnostic?
Methodological Answer:
- 1H/13C NMR :
- IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and thiazole C-S absorption (~690 cm⁻¹) .
- Mass Spectrometry : Molecular ion peak [M+H]+ matching the molecular weight (~480–500 g/mol) and fragment ions indicating cleavage at the amide bond .
Q. Q3. What preliminary assays are recommended to evaluate the biological activity of this compound?
Methodological Answer:
- In Vitro Screening :
- ADME Profiling :
Advanced Research Questions
Q. Q4. How can crystallographic data (e.g., SHELX refinement) resolve ambiguities in the compound’s stereochemistry or conformational flexibility?
Methodological Answer:
- Single-Crystal X-Ray Diffraction :
- Key Applications :
Q. Q5. What strategies are effective for analyzing contradictory data in biological assays (e.g., inconsistent IC50 values across studies)?
Methodological Answer:
- Troubleshooting Workflow :
- Assay Validation : Repeat experiments with internal controls (e.g., staurosporine for kinase assays) .
- Orthogonal Assays : Cross-validate using SPR (surface plasmon resonance) for binding affinity or isothermal titration calorimetry (ITC) .
- Statistical Analysis : Apply ANOVA or Student’s t-test to assess significance (p < 0.05) .
- Common Pitfalls :
- Batch-to-batch variability in compound purity (use HPLC ≥95% purity).
- Solvent effects (DMSO >0.1% can inhibit some targets) .
Q. Q6. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved efficacy?
Methodological Answer:
-
SAR Design Matrix :
-
Computational Tools :
Q. Q7. What analytical methods are critical for assessing the compound’s stability under physiological conditions?
Methodological Answer:
-
Forced Degradation Studies :
-
Key Stability Parameters :
Condition Analytical Method Critical Degradants Heat (60°C) HPLC-UV De-fluorinated byproducts Light (ICH Q1B) UPLC-PDA Photoisomerization products High Humidity NMR Hydrolysis of amide bond
Q. Q8. How can researchers address challenges in scaling up synthesis for preclinical studies?
Methodological Answer:
- Scale-Up Protocol :
- Reactor Choice : Switch from round-bottom flasks to jacketed reactors (1–10 L capacity) with temperature control .
- Purification : Replace flash chromatography with recrystallization (e.g., ethanol/water) for cost efficiency .
- Quality Control :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
